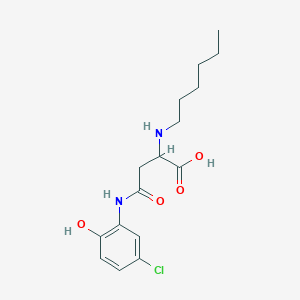

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

Description

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 5-chloro-2-hydroxyphenylamino group at the 4-position and a hexylamino group at the 2-position. Its synthesis likely involves multi-step reactions, including amidation and condensation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

4-(5-chloro-2-hydroxyanilino)-2-(hexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O4/c1-2-3-4-5-8-18-13(16(22)23)10-15(21)19-12-9-11(17)6-7-14(12)20/h6-7,9,13,18,20H,2-5,8,10H2,1H3,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTUDJAABTWHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

Formation of the chloro-substituted hydroxyphenyl intermediate: This step involves the chlorination of a hydroxyphenyl compound under controlled conditions.

Amination reaction: The chloro-substituted hydroxyphenyl intermediate undergoes an amination reaction with an appropriate amine to introduce the amino group.

Coupling with hexylamine: The resulting intermediate is then coupled with hexylamine to introduce the hexylamino group.

Formation of the butanoic acid backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions, such as esterification and hydrolysis.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane.

Scientific Research Applications

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, inflammation, and infections.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a family of 4-oxobutanoic acid derivatives with variable substituents. Below is a detailed comparison with structurally related molecules:

Table 1: Comparative Analysis of 4-Oxobutanoic Acid Derivatives

Critical Analysis of Substituent Effects

- Chloro vs. Fluorine (as in ) offers similar benefits but with smaller steric demands .

- Hexylamino vs. Smaller Chains: The hexylamino group in the target compound significantly boosts lipophilicity compared to shorter chains (e.g., butyryl in or benzyl in ), which may improve membrane permeability and bioavailability .

- Hydroxyl Group : Unique to the target compound, the 2-hydroxyphenyl group facilitates hydrogen bonding and metal coordination, a feature absent in analogues like and . This could make the compound a candidate for metalloenzyme inhibition .

Biological Activity

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(hexylamino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a chloro-substituted phenyl ring, an amino group, and a hexyl amino chain, which contribute to its biological activities.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity is often evaluated using assays such as CUPRAC (cupric ion reducing antioxidant capacity), which measures the ability to reduce cupric ions to cuprous ions.

Table 1: Antioxidant Activity Comparison

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that the administration of the compound resulted in a significant reduction in inflammation markers, such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting that higher concentrations yield greater anti-inflammatory effects.

3. Anticancer Activity

The anticancer properties of this compound have been assessed against various cancer cell lines. Notably, it showed promising results against pancreatic cancer cells (PANC-1).

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| PANC-1 | 10 | Induction of apoptosis | |

| HEK293 | 15 | Cell cycle arrest | |

| MCF7 | 20 | Inhibition of proliferation |

The mechanisms through which this compound exerts its biological activity include:

- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

- Anti-inflammatory Mechanism : It inhibits the expression of cyclooxygenase (COX) enzymes and reduces the production of inflammatory mediators.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.